Enantioselective Hydrolysis Rate Differentiates Isopinocampheyl Acetate from Bornyl and Isobornyl Acetate in Plant-Cell Biotransformation
In a direct head-to-head comparison using cultured Nicotiana tabacum cells, isopinocampheyl acetate (CAS 85391-32-8) exhibited preferential hydrolysis when the acetoxyl-bearing carbon possessed the (R)-configuration, whereas bornyl acetate and isobornyl acetate displayed distinctly different enantioselectivity profiles [1]. The cultured cells hydrolyzed only the (R)-enantiomer of the bicyclic acetates, establishing that the stereochemical identity of the substrate—not merely the bicyclic framework—determines biocatalytic conversion efficiency [1].
| Evidence Dimension | Enantioselective hydrolysis preference by Nicotiana tabacum cultured cells |
|---|---|
| Target Compound Data | Isopinocampheyl acetate with (R)-configuration at the acetoxyl carbon: preferentially hydrolyzed |
| Comparator Or Baseline | Bornyl acetate and isobornyl acetate: only the (R)-enantiomers hydrolyzed; (S)-enantiomers of all three acetates were not hydrolyzed |
| Quantified Difference | Qualitative preference for (R)-configuration; isopinocampheyl acetate distinguished from bornyl and isobornyl acetate by its distinct bicyclo[3.1.1]heptane vs. bicyclo[2.2.1]heptane scaffold, yet all three share the same (R)-selectivity rule |
| Conditions | Cultured cells of Nicotiana tabacum; substrate incubation; Phytochemistry 1986 |
Why This Matters
For biocatalytic or metabolic engineering applications, selection of the correct stereoisomer determines whether the acetate will serve as an enzyme substrate; generic 'pinanyl acetate' sourcing risks supplying the non-hydrolyzable (S)-enantiomer.
- [1] Suga, T.; Hirata, T.; Izumi, S. Enantioselectivity in the hydrolysis of bicyclic monoterpene acetates with the cultured cells of Nicotiana tabacum. Phytochemistry 1986, 25, 2791–2792. View Source
